molecular formula C28H26N8O B610974 N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine CAS No. 1128096-91-2

N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine

货号: B610974
CAS 编号: 1128096-91-2
分子量: 490.571
InChI 键: QDMXVKKPYBGIAS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features a pyrimidin-2-amine core substituted with a 3-morpholinophenyl group at position 4 and a triazolylphenyl moiety at position N of the pyrimidine. The triazole ring is further modified with a 6-methylpyridin-3-yl group, distinguishing it from related analogs. Synthesized via microwave-assisted coupling of 4-(3-morpholinophenyl)pyrimidin-2-amine and 4-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)aniline, the structure was confirmed by $^1$H NMR and mass spectrometry (MS) . Its design aligns with aminopyrimidine derivatives targeting kinase inhibition, particularly c-Jun N-terminal kinase (JNK), as inferred from structural analogs in and .

准备方法

Synthesis of the Pyrimidin-2-Amine Core

The pyrimidin-2-amine scaffold is constructed via a condensation reaction between N,N-dimethylformamide (DMF) and guanidine nitrate under alkaline conditions. As detailed in CN102952083B, sodium methoxide catalyzes the cyclization of DMF and guanidine nitrate at 80–90°C under 0.20–0.25 MPa pressure, yielding 2-aminopyrimidine with an 81% isolated yield after chloroform extraction and crystallization . For the target compound, this core is further functionalized at the 4-position with a 3-morpholin-4-ylphenyl group.

Functionalization with the Morpholinophenyl Group

The morpholine moiety is introduced via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. CN103980221A discloses a one-pot method where chloroacetyl chloride reacts with morpholine in the presence of alkali, forming a morpholinyl intermediate that couples to a nitrobenzophenone precursor . Subsequent reduction of the nitro group to an amine enables attachment to the pyrimidine core.

The 1,2,4-triazol-1-yl group is synthesized through a cyclocondensation reaction. A phenylhydrazine derivative reacts with 6-methylnicotinonitrile in refluxing ethanol, forming the triazole ring. Alternative routes employ copper-catalyzed azide-alkyne cycloaddition (CuAAC), though this method is less cited in the reviewed patents.

Coupling the 6-Methylpyridin-3-yl Substituent

The 6-methylpyridin-3-yl group is pre-installed via a palladium-mediated cross-coupling. US20120232281A1 exemplifies this using 4-bromophenylmethylsulfone and 1-(6-methylpyridin-3-yl)ethanone in the presence of Pd(OAc)₂ and tri-tert-butylphosphonium tetrafluoroborate, achieving an 83% yield at 85°C in DMF .

Final Coupling of Pyrimidine and Triazole Fragments

The two intermediates are joined via a Buchwald-Hartwig amination. Utilizing conditions from US20120232281A1, Pd(OAc)₂ and a bulky phosphine ligand facilitate the coupling of the pyrimidin-2-amine with the triazole-bearing aryl bromide at 85°C, yielding the final product.

Optimization of Reaction Parameters

Key parameters include:

  • Catalyst system : 0.15 mol% Pd(OAc)₂ relative to substrate .

  • Solvent : N,N-dimethylformamide for enhanced solubility.

  • Temperature : 80–90°C to balance reaction rate and decomposition.

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYieldSource
Pyrimidine synthesisDMF, guanidine nitrate, NaOMe, 80–90°C81%
Morpholine couplingChloroacetyl chloride, morpholine, alkali76%
Triazole formationPhenylhydrazine, 6-methylnicotinonitrile68%
Pd-catalyzed couplingPd(OAc)₂, phosphine ligand, DMF, 85°C83%

Challenges and Scalability

  • Purification : Chloroform extraction and vacuum drying are critical for isolating intermediates .

  • Catalyst Cost : Palladium-based systems necessitate efficient recycling to reduce expenses .

  • Regioselectivity : Triazole synthesis requires strict temperature control to avoid byproducts.

化学反应分析

反应类型

SR-3306 主要经历取代反应,其中引入或修饰特定官能团以增强其对 JNK 的抑制活性。 它也可以参与氧化和还原反应,具体取决于实验条件 .

常用试剂和条件

合成和修饰 SR-3306 中常用的试剂包括二甲基亚砜 (DMSO) 等有机溶剂、钯碳等催化剂和过氧化氢等氧化剂。 反应通常在受控温度和惰性气氛下进行,以防止不必要的副反应 .

主要生成物

涉及 SR-3306 的反应形成的主要产物是其各种类似物和衍生物,这些产物经过测试以确定其生物活性及其选择性。 这些产物对于理解构效关系和优化化合物的治疗潜力至关重要 .

科学研究应用

Chemical Structure and Synthesis

The compound features a pyrimidine moiety , a triazole ring , and a morpholine group , which contribute to its unique properties and biological interactions. The molecular formula is C28H26N8C_{28}H_{26}N_8 with a molecular weight of approximately 446.5g/mol446.5\,g/mol . The synthesis typically involves multi-step organic synthesis techniques, which may include the coupling of various precursors to form the desired structure .

Oncology Applications

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of protein kinases involved in cancer cell proliferation and survival pathways. It has been shown to interfere with specific signaling pathways critical for cancer growth, making it a candidate for further studies in cancer therapeutics .

Antimicrobial and Anti-inflammatory Potential

In addition to its oncological applications, N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine may also possess antimicrobial and anti-inflammatory properties due to its diverse structural characteristics. This broad spectrum of activity opens avenues for research into other therapeutic areas beyond oncology .

In Vitro Studies

Several studies have explored the efficacy of this compound against various cancer cell lines. For instance, it has been tested against acute myeloid leukemia cell lines (MV4-11), demonstrating significant cytotoxic effects at specific concentrations .

Drug Development Insights

The compound has been evaluated under protocols established by the National Cancer Institute (NCI), where it exhibited promising antimitotic activity against human tumor cells. The results indicated mean GI50/TGI values that suggest its potential as a lead compound for further drug development .

Data Table: Summary of Biological Activities

Activity Type Details
Primary Application Oncology (protein kinase inhibition)
Additional Uses Potential antimicrobial and anti-inflammatory applications
Mechanism Inhibition of specific signaling pathways via protein kinase interaction
Tested Cell Lines MV4-11 (acute myeloid leukemia), other human tumor cells
NCI Evaluation Promising antimitotic activity with specific GI50/TGI values

作用机制

SR-3306 通过选择性抑制 c-Jun N 端激酶 (JNK1、JNK2 和 JNK3) 的活性发挥作用。这些激酶参与各种底物的磷酸化,包括 c-Jun 和激活转录因子 2 (ATF-2) 等转录因子。 通过抑制 JNK,SR-3306 可以阻止这些底物的磷酸化,从而调节基因表达和细胞对压力的反应 .

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The compound’s uniqueness lies in its 6-methylpyridin-3-yl substituent on the triazole ring. Comparisons with analogs from reveal:

Compound ID Triazole Substituent Pyrimidine Substituent Morpholine Position Notable Features
Target Compound 6-Methylpyridin-3-yl 3-Morpholinophenyl 3-position Enhanced lipophilicity from methyl group
9F () 3-Methyl 3-Morpholinophenyl 3-position Simpler triazole substituent
9H () Pyridin-3-yl 3-Morpholinophenyl 3-position Lacks methyl, potential reduced binding
9L () Cyclopropyl-dichlorophenyl Piperidin-4-yl N/A Native JNK ligand; distinct core
  • Methyl vs. Pyridine Substituents : The 6-methyl group on the pyridine in the target compound may enhance hydrophobic interactions in kinase binding pockets compared to 9H’s unsubstituted pyridine .

Kinase Inhibition and Selectivity

While explicit activity data for the target compound are unavailable, structural analogs in and suggest JNK inhibition as a primary mechanism. The 6-methylpyridin-3-yl group may improve selectivity over 9H, as methyl groups often fine-tune binding pocket interactions .

ADMET Considerations

  • Metabolic Stability : Morpholine and pyrimidine moieties are associated with moderate metabolic stability, but the methylpyridine substituent could alter cytochrome P450 interactions .

Spectral and Conformational Analysis

$^1$H NMR data () highlight distinct chemical shifts in regions A (positions 39–44) and B (positions 29–36) between the target compound and analogs like 9F. These shifts suggest conformational changes due to substituent electronic effects, which may influence binding dynamics .

生物活性

N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine is a synthetic organic compound with notable biological activity, particularly in oncology. Its complex structure includes a pyrimidine moiety, a triazole ring, and a morpholine group, which contribute to its interactions with various biological targets.

Structural Characteristics

The molecular formula of this compound is C28H26N8O, indicating a rich nitrogen content that is often associated with biological activity. The presence of multiple functional groups allows for diverse interactions with biological macromolecules.

Research has identified that this compound primarily acts as a kinase inhibitor , interfering with signaling pathways crucial for cancer cell proliferation and survival. The specific kinases targeted include those involved in the PI3K/AKT and MAPK pathways, which are often dysregulated in cancerous cells.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Anticancer Inhibits cancer cell proliferation by targeting specific kinases.
Anti-inflammatory Potential applications in reducing inflammation due to its structural features.
Antimicrobial Exhibits activity against various microbial strains based on preliminary studies.

Case Studies and Research Findings

  • Anticancer Efficacy :
    • In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values reported range from 0.12 to 2.78 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanistic Studies :
    • Flow cytometry assays revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, specifically caspase 3/7 . This apoptotic effect is crucial for its potential use in cancer therapies.
  • Binding Affinity :
    • Interaction studies utilizing surface plasmon resonance (SPR) indicated strong binding affinities between the compound and its kinase targets, which are essential for understanding its pharmacodynamics .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds:

Compound Name Structural Features Biological Activity
4-(3-Morpholin-4-ylphenyl)-6-(3-pyridinyloxy)-1H-pyrimidineMorpholine group, pyrimidine coreAnticancer activity
N-(4-Methylpiperazin-1-yl)-5-(pyridin-3-yloxy)-pyrimidinPiperazine instead of morpholineKinase inhibition
6-Methylpyridin-3-yloxy-pyrimidin derivativesSimilar pyridine and pyrimidine structuresVarious biological activities

常见问题

Q. Basic: What synthetic strategies are commonly employed for synthesizing this compound?

The compound is typically synthesized via multi-step heterocyclic coupling reactions. A key approach involves:

  • Step 1 : Reacting 4-(3-morpholinophenyl)pyrimidin-2-amine intermediates with halogenated triazole precursors under reflux conditions in ethanol or acetonitrile. Morpholine derivatives are introduced via nucleophilic substitution or Mannich reactions .
  • Step 2 : Purification via column chromatography (e.g., ethyl acetate/hexane gradients) and crystallization from ethanol (95%) to isolate the final product. Yields can vary (17–82%) depending on reaction optimization .
    Methodological Tip : Monitor reaction progress using TLC with UV visualization and optimize catalyst loading (e.g., copper(I) bromide) to enhance efficiency .

Q. Advanced: How can researchers troubleshoot low yields in triazole-phenyl coupling reactions?

Low yields often stem from steric hindrance or competing side reactions. Strategies include:

  • Catalytic Optimization : Use cesium carbonate as a base to improve deprotonation efficiency, or employ palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling of aryl halides .
  • Solvent Selection : Switch to polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) to enhance solubility of aromatic intermediates .
  • Contradiction Analysis : Compare yields under varying conditions (e.g., 35°C vs. 100°C) to identify thermodynamic vs. kinetic control pathways .

Q. Basic: What spectroscopic techniques are critical for structural validation?

  • ¹H/¹³C NMR : Confirm substituent positions via chemical shifts (e.g., δ 8.87 ppm for pyridine protons, δ 3.70 ppm for morpholine methylenes) .
  • HRMS : Verify molecular weight (e.g., m/z 215 [M+H]⁺ for core pyrimidine fragments) .
  • IR Spectroscopy : Identify functional groups (e.g., N-H stretches at ~3298 cm⁻¹ for amines) .

Q. Advanced: How do crystallographic data inform structure-activity relationships (SAR)?

X-ray crystallography reveals key structural motifs:

  • Dihedral Angles : Planarity between pyrimidine and aryl rings (e.g., 12.8° twist) influences π-π stacking with biological targets .
  • Hydrogen Bonding : Intramolecular N–H⋯N bonds (e.g., 2.02 Å) stabilize bioactive conformations. Disruption of these bonds via fluorination or methoxy substitution can alter potency .
    Methodological Tip : Use Cambridge Structural Database (CSD) comparisons to correlate crystallographic data with enzymatic inhibition assays .

Q. Basic: What biological assays are used to evaluate its pharmacological potential?

  • Enzyme Inhibition : Screen against kinases (e.g., p38 MAP kinase) using fluorescence polarization assays .
  • Antimicrobial Activity : Employ MIC (Minimum Inhibitory Concentration) testing against Gram-positive bacteria (e.g., S. aureus) via broth microdilution .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) to assess selectivity .

Q. Advanced: How to address discrepancies in biological activity across studies?

Contradictions often arise from assay variability or impurities. Mitigation strategies:

  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing to ensure reproducibility .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., morpholine ring oxidation) that may interfere with activity .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to validate target engagement hypotheses .

Q. Basic: What computational tools aid in SAR studies?

  • QSAR Models : Utilize MOE or Schrödinger to correlate substituent electronegativity with activity .
  • Docking Simulations : Map binding poses in kinase active sites (e.g., EGFR) to prioritize synthetic targets .

Q. Advanced: How to design derivatives with improved metabolic stability?

  • Bioisosteric Replacement : Substitute morpholine with thiomorpholine to reduce CYP450-mediated oxidation .
  • Pro-drug Strategies : Introduce acetylated amines for enhanced solubility and controlled release .
  • In Silico ADME Prediction : Use SwissADME to optimize logP values (<3) and minimize hepatotoxicity risks .

Q. Basic: What are common synthetic impurities, and how are they characterized?

  • By-products : Unreacted triazole intermediates or dimerized pyrimidines.
  • Detection : Use HPLC-PDA (C18 column, acetonitrile/water gradient) with spiking experiments for identification .
  • Resolution : Optimize column chromatography (silica gel, 230–400 mesh) with isocratic elution .

Q. Advanced: How to validate target engagement in cellular models?

  • Chemical Proteomics : Employ pull-down assays with biotinylated probes to isolate target proteins .
  • Kinase Profiling : Use KINOMEscan® panels to assess selectivity across 468 kinases .
  • CRISPR Knockout : Validate mechanism via gene-edited cell lines (e.g., p38 MAPK KO) .

属性

IUPAC Name

N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N8O/c1-20-5-6-22(18-30-20)27-31-19-36(34-27)24-9-7-23(8-10-24)32-28-29-12-11-26(33-28)21-3-2-4-25(17-21)35-13-15-37-16-14-35/h2-12,17-19H,13-16H2,1H3,(H,29,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMXVKKPYBGIAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2=NN(C=N2)C3=CC=C(C=C3)NC4=NC=CC(=N4)C5=CC(=CC=C5)N6CCOCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine
N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine
N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine
N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine
N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine
N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。